N1-(4-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H37N5O3 and its molecular weight is 479.625. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Properties and Inhibitory Activity
- Research has explored the use of compounds with structural similarities to N1-(4-methoxybenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, focusing on their biological properties. For instance, the compound 2-[(3-Methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors demonstrated notable inhibitory activity. These inhibitors, linked to different basic nuclei, showed that the best inhibitory activity was achieved with a four-carbon chain spacer between the moiety and the basic nucleus. Specifically, N-4-methylpiperazine derivatives exhibited potent ABCB1 activity, highlighting the potential of these compounds in biological research (Colabufo et al., 2008).
Chemical Synthesis and Modifications
- The synthesis and hydrolysis of related compounds have been a subject of interest. For example, 2-Oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives were synthesized through reactions with diethyl acetylenedicarboxylate, followed by hydrolysis to produce pyruvic acid, carbon dioxide, and amines (Iwanami et al., 1964). This showcases the versatility and reactivity of such compounds in chemical synthesis.
Metabolic Pathways and Pharmacokinetics
- The metabolism of similar compounds in biological systems has been examined. A study on the metabolites of a related compound in rats revealed extensive metabolism, with multiple phase I and phase II metabolites identified in various biological samples. This research is crucial in understanding the pharmacokinetics and metabolic pathways of such compounds (Lei-na Wang et al., 2007).
Complexation and Structural Analysis
- The formation of complexes with metals and the analysis of their structures have been explored. Mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands have been synthesized and characterized. These complexes were studied for their spectroscopic, electrochemical, thermal, and antimicrobial properties, demonstrating the potential of these compounds in forming structurally diverse and functionally significant complexes (Chai et al., 2017).
Ligand Binding and Receptor Interactions
- Research on methoxylated tetrahydroisoquinolinium derivatives, structurally similar to the compound , has been conducted to study their affinity for apamin-sensitive binding sites. These studies are important for understanding the interaction of such compounds with specific receptors and their potential applications in neuroscience and pharmacology (Graulich et al., 2006).
Synthesis and Utilization in Drug Development
- The synthesis and potential utilization of compounds related to this compound in drug development have been investigated. For example, the synthesis of racemic and chiral codeine and morphine via the dihydrothebainones highlights the relevance of such compounds in the synthesis of medically important drugs (Lie et al., 2010).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O3/c1-30-13-15-32(16-14-30)25(22-8-11-24-21(17-22)5-4-12-31(24)2)19-29-27(34)26(33)28-18-20-6-9-23(35-3)10-7-20/h6-11,17,25H,4-5,12-16,18-19H2,1-3H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDKGUPUNNDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.